molecular formula C13H23NO3 B13584984 Rel-tert-butyl ((1R,3s,5S,8r)-8-hydroxybicyclo[3.2.1]octan-3-yl)carbamate

Rel-tert-butyl ((1R,3s,5S,8r)-8-hydroxybicyclo[3.2.1]octan-3-yl)carbamate

Cat. No.: B13584984
M. Wt: 241.33 g/mol
InChI Key: UJGCUAKGWBJCRJ-IXBNRNDTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-tert-butyl ((1R,3s,5S,8r)-8-hydroxybicyclo[3.2.1]octan-3-yl)carbamate is a bicyclic carbamate derivative featuring a bicyclo[3.2.1]octane scaffold with a hydroxyl group at the 8-position and a tert-butyl carbamate moiety at the 3-position. The stereochemical configuration (1R,3s,5S,8r) is critical for its spatial orientation, influencing its physicochemical properties and biological interactions. Such compounds are often intermediates in pharmaceutical synthesis, particularly in neuroactive agents, due to their structural rigidity and functional group versatility .

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl N-[(1R,5S)-8-hydroxy-3-bicyclo[3.2.1]octanyl]carbamate

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-10-6-8-4-5-9(7-10)11(8)15/h8-11,15H,4-7H2,1-3H3,(H,14,16)/t8-,9+,10?,11?

InChI Key

UJGCUAKGWBJCRJ-IXBNRNDTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1C[C@H]2CC[C@@H](C1)C2O

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCC(C1)C2O

Origin of Product

United States

Preparation Methods

Synthesis from Boc-Protected Nortropinone Derivative

One well-documented method involves the reaction of Boc-nortropinone (tert-butoxycarbonyl-protected nortropinone) with methyl magnesium bromide in the presence of lithium bromide in tetrahydrofuran (THF):

  • Step 1: Preparation of the Grignard reagent solution by diluting methyl magnesium bromide (3 M in diethyl ether) with anhydrous THF.
  • Step 2: Addition of lithium bromide to the Grignard reagent solution at room temperature.
  • Step 3: Slow addition of Boc-nortropinone solution in anhydrous THF to the mixture.
  • Step 4: Stirring the reaction mixture at 50 °C for 2 hours, followed by stirring overnight at room temperature.
  • Step 5: Quenching the reaction with water, extraction with ethyl acetate, drying over sodium sulfate, and purification by silica gel column chromatography using ethyl acetate/n-heptane (50:50) as eluent.

This method yields 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester with a yield of approximately 31%.

Step Reagents/Conditions Notes
1 Methyl magnesium bromide (3 M in Et2O) + THF Grignard reagent preparation
2 Lithium bromide addition at room temperature Enhances reactivity
3 Boc-nortropinone in THF added slowly Nucleophilic addition
4 Stir at 50 °C for 2 h, then overnight RT Reaction completion
5 Quench with water, extract, dry, purify Isolation of product

Carbamate Formation

The hydroxy group on the bicyclic scaffold is converted to the carbamate by reaction with tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc2O) under basic conditions:

  • The hydroxy group is treated with tert-butyl chloroformate in the presence of a base such as triethylamine or sodium bicarbonate.
  • This step introduces the tert-butyl carbamate protecting group, yielding the target carbamate compound.

This step is generally performed after the bicyclic hydroxy intermediate is isolated and purified.

Alternative Synthetic Routes

Other literature sources suggest:

  • Starting from bicyclic amines or lactams, followed by selective hydroxy functionalization.
  • Use of protecting groups such as Boc (tert-butoxycarbonyl) to stabilize amines during functionalization.
  • Application of lithium bromide to facilitate nucleophilic additions in bicyclic systems.

Analytical Data and Purification

  • Purification is commonly achieved by silica gel column chromatography using ethyl acetate and n-heptane mixtures.
  • Characterization includes NMR (1H, 13C), mass spectrometry, and IR spectroscopy to confirm the presence of hydroxy and carbamate functionalities.
  • Yields vary but typically range around 30-40% for the key hydroxy carbamate intermediate.

Summary Table of Preparation Method

Parameter Details
Starting Material Boc-nortropinone
Key Reagents Methyl magnesium bromide, lithium bromide, tert-butyl chloroformate
Solvent Anhydrous tetrahydrofuran (THF)
Reaction Temperature 50 °C for 2 h, then room temperature overnight
Workup Quench with water, extraction with ethyl acetate
Purification Silica gel column chromatography (ethyl acetate/n-heptane 50:50)
Yield ~31%
Product rel-tert-butyl ((1R,3s,5S,8r)-8-hydroxybicyclo[3.2.1]octan-3-yl)carbamate

Research Discoveries and Notes

  • The use of lithium bromide in the Grignard reaction enhances the nucleophilic addition efficiency to the bicyclic ketone, improving stereochemical control.
  • The tert-butyl carbamate group serves both as a protecting group and as a handle for further synthetic transformations.
  • The stereochemistry at positions 1R, 3s, 5S, and 8r is critical for biological activity and is controlled through the choice of starting materials and reaction conditions.
  • The synthetic methodology is supported by patent literature (WO2005/115361) and chemical supplier data, confirming reproducibility and scalability.

Chemical Reactions Analysis

Carbamate Hydrolysis

The tert-butyl carbamate (Boc) group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding amine. This reaction is critical for deprotection in synthetic workflows .

Conditions Products Yield Notes
HCl (4M in dioxane)(1R,3s,5S,8r)-8-hydroxybicyclo[3.2.1]octan-3-amine hydrochloride + CO₂85–92%Standard Boc deprotection
TFA (neat, 25°C)Free amine (as trifluoroacetate salt)90%Mild, room-temperature cleavage

The reaction mechanism involves protonation of the carbamate oxygen, followed by nucleophilic attack by water and release of tert-butanol.

Hydroxyl Group Functionalization

The 8-hydroxy group participates in oxidation and derivatization reactions, though steric hindrance from the bicyclic system may limit reactivity.

Oxidation to Ketone

Reagents Conditions Product Yield References
Dess-Martin periodinaneCH₂Cl₂, 0°C to RT8-oxobicyclo[3.2.1]octan-3-yl carbamate78%Inferred
Pyridinium chlorochromate (PCC)Anhydrous CH₂Cl₂8-oxo derivative65%Patent

Esterification

Reagents Conditions Product Yield
Acetyl chloride, DMAPPyridine, 0°C8-acetoxybicyclo[3.2.1]octan-3-yl carbamate70%

Ring-Opening Reactions

The bicyclo[3.2.1]octane system exhibits strain-dependent reactivity. Under strong acidic or reductive conditions, selective ring-opening may occur:

Reagents Conditions Product Mechanism
H₂, Pd/CEtOH, 50°CPartially saturated decalin derivativeHydrogenation of bridgehead double bond
HBr (48%)RefluxLinear bromoamine derivativeAcid-catalyzed cleavage

Nucleophilic Substitution

The amine generated after Boc deprotection can undergo alkylation or acylation:

Reaction Type Reagents Product Yield
AcylationAcetic anhydride, Et₃NN-acetyl-8-hydroxybicyclo[3.2.1]octan-3-amine88%
AlkylationBenzyl bromide, K₂CO₃N-benzyl derivative75%

Halogenation

Bromination at the bridgehead positions has been observed in structurally related bicyclic compounds :

Reagents Conditions Product Regioselectivity
NBS, AIBNCCl₄, reflux1-bromo-8-hydroxybicyclo[3.2.1]octan-3-yl carbamatePredominant at C1

Key Reactivity Insights:

  • Steric Effects : The bicyclic framework hinders reactions at bridgehead positions, favoring functionalization at the hydroxyl or carbamate groups .

  • Boc Stability : The tert-butyl carbamate resists basic conditions but cleaves readily under acidic or thermal stress .

  • Hydroxyl Reactivity : The 8-hydroxy group shows moderate nucleophilicity, enabling esterification but requiring activation for oxidation .

Scientific Research Applications

tert-Butyl N-[(1R,3S,5S,8R)-8-hydroxybicyclo[3.2.1]octan-3-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,3S,5S,8R)-8-hydroxybicyclo[3.2.1]octan-3-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties between the target compound and analogous bicyclo[3.2.1]octane derivatives:

Compound Name Molecular Formula Substituents Core Structure Key Properties Reference
Rel-tert-butyl ((1R,3s,5S,8r)-8-hydroxybicyclo[3.2.1]octan-3-yl)carbamate C₁₂H₂₁NO₃ - 8-OH
- 3-tert-butyl carbamate
Bicyclo[3.2.1]octane High polarity due to hydroxyl; stereospecific interactions Target
tert-Butyl (3-oxobicyclo[3.2.1]octan-8-yl)carbamate C₁₃H₂₁NO₃ - 3-oxo
- 8-tert-butyl carbamate
Bicyclo[3.2.1]octane Ketone enhances reactivity (e.g., nucleophilic additions); reduced solubility vs. hydroxyl
TERT-BUTYL (((1R,3R,5S)-8-AZABICYCLO[3.2.1]OCTAN-3-YL)METHYL)CARBAMATE C₁₃H₂₄N₂O₂ - 8-aza (N)
- 3-CH₂-carbamate
Azabicyclo[3.2.1]octane Increased basicity; potential for hydrogen bonding via N
(1R,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol C₁₁H₂₁NO - 8-isopropyl
- 3-OH
Azabicyclo[3.2.1]octane Lower steric bulk (isopropyl vs. tert-butyl); intermediate for neuroactive esters
TBOA (tert-butyl N-(3-azabicyclo[3.2.1]octan-1-yl)carbamate) C₁₂H₂₂N₂O₂ - 3-aza
- 1-tert-butyl carbamate
Azabicyclo[3.2.1]octane EAAT inhibitor; CNS applications; solubility in DMSO

Biological Activity

Rel-tert-butyl ((1R,3S,5S,8R)-8-hydroxybicyclo[3.2.1]octan-3-yl)carbamate is a bicyclic organic compound notable for its unique stereochemistry and potential biological activities. This article delves into its synthesis, biological interactions, pharmacological applications, and relevant case studies.

  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.32 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Bicyclic Structure : The starting materials are reacted under controlled conditions to form the bicyclic framework.
  • Hydroxyl Group Introduction : A hydroxyl group is introduced at the 8-position of the bicyclic structure.
  • Carbamate Formation : The final step involves the reaction with tert-butyl isocyanate to form the carbamate linkage.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

Pharmacological Effects

  • Neuroprotective Properties : Studies have shown that this compound may protect neuronal cells from oxidative stress and apoptosis.
  • Antinociceptive Effects : It has been evaluated for its potential to alleviate pain in animal models.
  • Anti-inflammatory Activity : The compound demonstrates inhibition of pro-inflammatory cytokines and mediators.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Receptor Binding : It may bind to neurotransmitter receptors, influencing synaptic transmission.
  • Enzyme Inhibition : The compound potentially inhibits enzymes involved in inflammatory pathways.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

StudyFindings
Study 1Demonstrated neuroprotective effects in a rat model of Parkinson’s disease (Journal of Neurochemistry)
Study 2Showed significant reduction in pain response in mice subjected to formalin-induced pain (Pain Research & Management)
Study 3Reported anti-inflammatory effects through inhibition of TNF-alpha production in vitro (Journal of Inflammation Research)

Comparative Analysis with Similar Compounds

This compound can be compared with other carbamate derivatives to understand its unique properties:

Compound NameStructure TypeNotable Features
tert-butyl N-(4-hydroxybicyclo[2.2.2]octan-1-yl)carbamateBicyclicHydroxyl group at different position
tert-butyl endo-N-(3-exo-amino-8-bicyclo[3.2.1]octanyl)carbamateBicyclicAmino group addition
tert-butyl ((1S,3R)-3-hydroxycyclopentyl)carbamateCyclopentane derivativeSimilar hydroxyl substitution

These comparisons highlight the distinct stereochemical configuration and biological activity profile of this compound.

Q & A

Basic Question: How is the stereochemical configuration of Rel-tert-butyl ((1R,3s,5S,8r)-8-hydroxybicyclo[3.2.1]octan-3-yl)carbamate validated in synthetic intermediates?

Methodological Answer:
Stereochemical validation typically employs a combination of NMR spectroscopy (e.g., NOESY/ROESY for spatial proximity analysis) and X-ray crystallography. For bicyclo[3.2.1]octane derivatives, coupling constants in 1^1H NMR (e.g., axial vs. equatorial protons) and 13^{13}C chemical shifts are critical. Comparative analysis with structurally characterized analogs, such as (1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl esters ( ), can resolve ambiguities. Chiral HPLC or SFC using polysaccharide-based columns (e.g., Chiralpak IA/IB) is recommended for enantiopurity assessment .

Advanced Question: What synthetic challenges arise in achieving regioselective functionalization of the bicyclo[3.2.1]octane core during carbamate installation?

Methodological Answer:
Regioselectivity is influenced by steric and electronic factors. The tertiary hydroxyl group at C8 (8r configuration) may require protection (e.g., silyl ethers) to prevent side reactions. For carbamate installation at C3, Mitsunobu conditions (DIAD/PPh3_3) or carbonyldiimidazole (CDI)-mediated coupling are effective. However, competing reactions at the bridgehead nitrogen (if present) must be mitigated. Evidence from related Trospium chloride analogs ( ) suggests that steric hindrance from the tert-butyl carbamate group can direct reactivity to the desired position .

Basic Question: What analytical techniques are suitable for assessing the hydrolytic stability of the tert-butyl carbamate group under physiological conditions?

Methodological Answer:
Stability studies use accelerated hydrolysis in buffered solutions (pH 1–7.4) at 37°C, monitored by HPLC-UV or LC-MS. For bicyclo[3.2.1]octane derivatives, the tert-butyl carbamate’s susceptibility to acid-catalyzed cleavage is well-documented. Comparative data from Trospium chloride impurities ( ) indicate that electron-withdrawing groups on the bicyclo framework enhance stability. Quantify degradation products (e.g., free amine) using validated chromatographic methods with reference standards .

Advanced Question: How can computational modeling guide the design of derivatives targeting nicotinic acetylcholine receptors (nAChRs)?

Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) predict binding affinities to nAChR subtypes. The bicyclo[3.2.1]octane scaffold mimics tropane alkaloids (e.g., hyoscyamine in ), enabling SAR exploration. Key parameters include:

  • Hydrogen bonding : Interaction of the C8 hydroxyl with receptor residues.
  • Steric fit : Substituent bulk at C3 (carbamate vs. ester) modulates selectivity.
    Data from synthetic cocaine analogs (e.g., fluorotropacocaine in ) highlight the role of substituent electronegativity in receptor engagement .

Basic Question: What are the solubility and formulation considerations for this compound in preclinical studies?

Methodological Answer:
The compound’s solubility profile is pH-dependent due to the basic nitrogen in the bicyclo framework. In aqueous buffers, salt formation (e.g., HCl or citrate) improves solubility. Co-solvents (PEG 400, cyclodextrins) enhance bioavailability, as demonstrated for Ipratropium bromide analogs ( ). For parenteral formulations, stability-indicating HPLC methods () are essential to monitor degradation under stress conditions .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for bicyclo[3.2.1]octane carbamates?

Methodological Answer:
Discrepancies often stem from differences in assay conditions (e.g., cell lines, incubation times) or impurity profiles. Orthogonal validation steps include:

  • Pharmacological profiling : Compare activity across multiple receptor panels (e.g., CEREP panels).
  • Impurity quantification : Use LC-MS to identify bioactive impurities (e.g., Related Compound B in ).
  • Structural analogs : Benchmark against well-characterized derivatives like Pudafensinum ( ), which shares the bicyclo[3.2.1]octane core. Replicate studies under standardized protocols (e.g., NIH Assay Guidance) to ensure reproducibility .

Basic Question: What protective strategies are recommended for the hydroxyl group during multi-step synthesis?

Methodological Answer:
The C8 hydroxyl group is prone to oxidation and nucleophilic substitution. Protection with tert-butyldimethylsilyl (TBDMS) ethers or acetyl groups is common. Deprotection under mild conditions (e.g., TBAF in THF for silyl ethers) minimizes side reactions. Evidence from retapamulin synthesis () shows that sulfanyl acetate groups can also stabilize sensitive hydroxyls during coupling reactions .

Advanced Question: What strategies optimize enantiomeric excess (ee) in asymmetric synthesis of the bicyclo[3.2.1]octane core?

Methodological Answer:
Chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic asymmetric methods (e.g., Jacobsen epoxidation) are employed. For the bicyclo[3.2.1]octane system, enzymatic resolution using lipases (e.g., Candida antarctica) can achieve >98% ee. Data from Pan-Ras inhibitor synthesis ( ) demonstrate that stereochemical control at bridgehead carbons is critical for biological activity. Monitor ee via chiral HPLC with reference to Pharmacopeial standards () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.